An In-depth Technical Guide to Bis(diazoacetyl)butane (CAS 1448-16-4)
An In-depth Technical Guide to Bis(diazoacetyl)butane (CAS 1448-16-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(diazoacetyl)butane, with CAS number 1448-16-4, is a bifunctional diazo compound that has garnered interest for its potential applications in chemical synthesis and as a pharmacological agent. Its structure, featuring two reactive diazoacetyl groups connected by a flexible four-carbon butane (B89635) linker, allows it to act as a potent DNA cross-linking agent. This property is the foundation for its observed mutagenic, anti-tumor, and carcinogenic activities. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and biological implications of Bis(diazoacetyl)butane, with a focus on its relevance to drug development and biomedical research.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1448-16-4 | [1] |
| Molecular Formula | C₈H₁₀N₄O₂ | [1] |
| Molecular Weight | 194.19 g/mol | [1] |
| Boiling Point (estimate) | 330.63 °C | [1] |
| Density (estimate) | 1.3003 g/cm³ | [1] |
| Refractive Index (estimate) | 1.6590 | [1] |
| Melting Point | Not available. For comparison, the melting point of 1,4-bis(maleimido)butane (B14166) is 180-184 °C. | |
| Solubility | Expected to be soluble in various organic solvents. A study on a generic bisdiazo compound showed good solubility in DMF and acetone (B3395972) at 10 mM.[2] | [2] |
| Appearance | Likely a yellow to orange solid, characteristic of many diazo compounds. |
Synthesis and Experimental Protocols
A plausible and widely used method for the synthesis of α-diazoketones is the Arndt-Eistert synthesis, which involves the reaction of an acid chloride with diazomethane (B1218177).[1][3] For Bis(diazoacetyl)butane, the synthesis would logically start from adipoyl chloride, the di-acid chloride of the C6 dicarboxylic acid.
Proposed Synthesis of Bis(diazoacetyl)butane via Arndt-Eistert Reaction
This protocol is based on the general principles of the Arndt-Eistert synthesis.[1][3][4]
Materials:
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Adipoyl chloride
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Diazomethane (in a suitable solvent like diethyl ether)
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Anhydrous diethyl ether
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Calcium oxide (as an acid scavenger)[4]
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Standard laboratory glassware for inert atmosphere reactions
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Rotary evaporator
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Chromatography equipment
Experimental Protocol:
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve adipoyl chloride (1 equivalent) in anhydrous diethyl ether.
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Addition of Diazomethane: Cool the solution to 0 °C in an ice bath. Slowly add a solution of diazomethane (at least 2 equivalents) in diethyl ether from the dropping funnel with constant stirring. The reaction mixture will likely turn yellow.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the starting material (adipoyl chloride) will indicate the completion of the reaction.
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Work-up: Once the reaction is complete, carefully quench any excess diazomethane by the slow addition of a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
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Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure Bis(diazoacetyl)butane.
Caution: Diazomethane is toxic and explosive. All manipulations should be carried out in a well-ventilated fume hood using appropriate safety precautions.
Characterization
The synthesized Bis(diazoacetyl)butane can be characterized using various spectroscopic techniques:
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Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong characteristic absorption band for the diazo group (C=N₂ stretching) around 2100 cm⁻¹ and a strong carbonyl (C=O) stretching band around 1640 cm⁻¹.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum should exhibit signals corresponding to the methylene (B1212753) protons of the butane chain and the methine proton adjacent to the diazo and carbonyl groups.
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¹³C NMR: The spectrum should show characteristic signals for the carbonyl carbon, the diazo carbon, and the carbons of the butane backbone.
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Reactivity and Chemical Properties
The chemical reactivity of Bis(diazoacetyl)butane is dominated by the two diazoacetyl functional groups. Diazo compounds are known for their diverse reactivity, which includes:
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Carbene Formation: Upon thermal, photochemical, or metal-catalyzed decomposition, diazo compounds lose nitrogen gas (N₂) to form highly reactive carbenes. In the case of Bis(diazoacetyl)butane, this would lead to the formation of a bis-carbene intermediate, which can undergo various insertion and cyclopropanation reactions.
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1,3-Dipolar Cycloadditions: The diazo group can act as a 1,3-dipole and react with various dipolarophiles, such as alkenes and alkynes, to form five-membered heterocyclic rings (pyrazoles or pyrazolines).
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Reaction with Acids: Diazo compounds are sensitive to acids and can be protonated to form diazonium ions, which are highly reactive and can undergo nucleophilic substitution reactions.
Biological Activity and Applications in Drug Development
Bis(diazoacetyl)butane is recognized as a mutagen, with anti-tumor and carcinogenic properties.[5] Its biological activity is primarily attributed to its ability to act as a bifunctional alkylating agent, leading to the cross-linking of DNA.
Mechanism of Action: DNA Cross-linking
As a bifunctional alkylating agent, Bis(diazoacetyl)butane can react with two nucleophilic sites on DNA, forming covalent bonds and creating either intrastrand or interstrand cross-links.[6] This cross-linking disrupts the normal functions of DNA, such as replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6]
The following diagram illustrates the proposed mechanism of DNA cross-linking by Bis(diazoacetyl)butane.
Proposed mechanism of DNA cross-linking by Bis(diazoacetyl)butane.
Mutagenicity Assessment: The Ames Test
The mutagenic potential of chemical compounds is commonly evaluated using the Ames test.[7][8] This bacterial reverse mutation assay uses specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid. The test measures the rate at which the test compound causes these bacteria to revert to a prototrophic state, allowing them to grow on a histidine-free medium.
The following diagram outlines the general workflow for an Ames test.
General workflow for the Ames test to assess mutagenicity.
Conclusion
Bis(diazoacetyl)butane is a reactive bifunctional molecule with significant potential in both synthetic chemistry and pharmacology. Its ability to act as a DNA cross-linking agent makes it a compound of interest for the development of novel anti-cancer therapies. However, its inherent mutagenicity and carcinogenicity necessitate careful handling and thorough investigation. Further research is required to fully elucidate its physicochemical properties, optimize its synthesis, and understand the precise molecular mechanisms underlying its biological activity. This knowledge will be crucial for harnessing its potential therapeutic benefits while mitigating its risks.
References
- 1. Arndt-Eistert Synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 8. microbiologyinfo.com [microbiologyinfo.com]
